benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate
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Overview
Description
Benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a chlorinated hexyl chain, and a benzyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fmoc Protection:
Chlorination: The chlorination of the hexyl chain to introduce the chlorine atom.
Carbamate Formation: The formation of the benzyl carbamate moiety through a reaction with benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorine atom in the hexyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and interactions. The Fmoc group is particularly useful in peptide synthesis.
Medicine
In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic properties. The presence of the Fmoc group allows for the synthesis of peptide-based drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the amine functionality, which can then participate in various biochemical pathways. The chlorinated hexyl chain may interact with hydrophobic regions of proteins or membranes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Benzyl N-(6-chloropyrazin-2-yl)carbamate
Uniqueness
Benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate is unique due to the combination of its Fmoc group, chlorinated hexyl chain, and benzyl carbamate moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields of research.
Properties
Molecular Formula |
C29H29ClN2O5 |
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Molecular Weight |
521.0 g/mol |
IUPAC Name |
benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C29H29ClN2O5/c30-27(33)26(16-8-9-17-31-28(34)36-18-20-10-2-1-3-11-20)32-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,31,34)(H,32,35) |
InChI Key |
TYHXUSZTTOPURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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